molecular formula C38H52CaN2O8 B1662513 Mitiglinide calcium hydrate CAS No. 207844-01-7

Mitiglinide calcium hydrate

Cat. No.: B1662513
CAS No.: 207844-01-7
M. Wt: 704.9 g/mol
InChI Key: QEVLNUAVAONTEW-UZYHXJQGSA-L
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Description

Mitiglinide calcium hydrate (C₃₈H₄₈CaN₂O₆·2H₂O), marketed as Glufast, is a rapid-acting insulin secretagogue belonging to the glinide class. It is primarily used to manage postprandial hyperglycemia in type 2 diabetes mellitus (T2DM) patients. The drug selectively binds to sulfonylurea receptor 1 (SUR1) on pancreatic β-cell ATP-sensitive potassium (K(ATP)) channels, promoting insulin secretion within minutes of administration . Its pharmacokinetic profile features rapid absorption (peak plasma concentration: ~20–30 minutes) and short duration of action (~1–2 hours), minimizing the risk of prolonged hypoglycemia .

Mitiglinide’s calcium hydrate formulation enhances solubility and bioavailability, ensuring consistent therapeutic effects . Clinical trials demonstrate its efficacy in reducing HbA1c (by ~0.5–1.0%) and postprandial glucose excursions, particularly when combined with dipeptidyl peptidase-4 (DPP-4) inhibitors or biguanides . Adverse events are rare, with hypoglycemia incidence comparable to placebo .

Preparation Methods

Synthetic Pathways for Mitiglinide Calcium Hydrate

Acylation and Hydrocarbonylation of cis-Hexahydroisoindole

The primary synthetic route begins with cis-hexahydroisoindole, which undergoes acylation with chloroacetyl chloride in the presence of triethylamine. This step produces N-chloroacetyl-cis-hexahydroisoindole with a yield of 86–89%. Subsequent hydrocarbonylation introduces a benzylpropionic acid moiety via palladium-catalyzed coupling, requiring strict temperature control (25–30°C) to prevent epimerization. The intermediate is then hydrolyzed under acidic conditions (pH 2–3, HCl) to yield mitiglinide free acid, which is neutralized with calcium hydroxide to form the calcium hydrate.

Nucleophilic Substitution and Salt Formation

An alternative method involves nucleophilic substitution of (S)-2-benzyl-3-phenylpropionic acid ethyl ester with cis-octahydroisoindole. This reaction proceeds in tetrahydrofuran (THF) at reflux (66°C) for 4 hours, achieving 78–82% conversion. The ester is saponified using sodium hydroxide (2 M, 50°C), followed by calcium chloride addition to precipitate this compound. Crystallization from ethanol-water (1:3 v/v) enhances purity to 98.5%.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) are critical for hydrocarbonylation efficiency. Patent CN102424664A reports that 5 mol% Pd/C in ethyl acetate increases yield by 12% compared to non-catalytic methods. Polar aprotic solvents like dimethylformamide (DMF) accelerate acylation but require post-reaction purification via column chromatography.

Temperature and pH Control

Hydrolysis of the mitiglinide intermediate is highly pH-dependent. Maintaining pH 2.5–3.0 with hydrochloric acid prevents degradation of the isoindole ring. Elevated temperatures (>60°C) during calcium salt formation lead to hydrate decomposition, whereas 40–50°C optimizes crystal growth and stability.

Industrial-Scale Formulation Strategies

Tablet Composition and Excipient Selection

Mitiglinide calcium tablets incorporate lactose (40–70 wt%), pregelatinized starch (5–20 wt%), and microcrystalline cellulose (25–60 wt%) to achieve rapid disintegration (<2 min) and >85% dissolution within 15 minutes. Hydroxypropyl cellulose (1–5 wt%) acts as a binder, while silicon dioxide (5–12 wt%) ensures flowability during compression.

Table 1: Excipient Composition in Mitiglinide Calcium Tablets

Component Weight Percentage Function
Lactose 40–70% Diluent
Pregelatinized Starch 5–20% Disintegrant
Microcrystalline Cellulose 25–60% Binder/Diluent
Hydroxypropyl Cellulose 1–5% Binder
Silicon Dioxide 5–12% Glidant
Magnesium Stearate 0.1–3% Lubricant

Process Scalability and Cost Efficiency

Patent CN103565764A highlights a direct compression method that eliminates granulation, reducing production time by 30%. Batch sizes of 500–1,000 kg demonstrate consistent content uniformity (RSD <2%) and hardness (50–80 N).

Analytical Characterization and Quality Control

Purity and Stereochemical Analysis

High-performance liquid chromatography (HPLC) with chiral columns confirms enantiomeric excess (>99%) of the final product. X-ray diffraction patterns of this compound dihydrate match reference standards (ICDD 00-056-1892), ensuring polymorphic consistency.

Stability Under Accelerated Conditions

Stability studies (40°C/75% RH, 6 months) show ≤0.5% degradation, attributed to the protective effect of microcrystalline cellulose in tablet formulations.

Comparative Evaluation of Synthetic Routes

Table 2: Key Metrics Across Preparation Methods

Parameter Acylation-Hydrocarbonylation Nucleophilic Substitution
Starting Material cis-Hexahydroisoindole (S)-2-Benzyl-3-phenylpropionic Acid
Reaction Time 18–22 hr 10–14 hr
Overall Yield 72–76% 65–70%
Purity (HPLC) 98.2–98.7% 97.5–98.0%
Scalability Suitable for >500 kg batches Limited to 100 kg batches

Chemical Reactions Analysis

Key Reaction Steps:

  • Acylation Reaction

    • Reagents : Chloroacetyl chloride, anhydrous potassium carbonate.

    • Conditions : 0–30°C for 1–6 hours.

    • Product : cis-N-chloracetyl hexahydroisoindole.

    • Mechanism : Chloroacetyl chloride reacts with the amine group of cis-hexahydroisoindole to form an acylated intermediate .

  • Alkylation Reaction

    • Reagents : N-hydrocinnamoyl camphorsultam (chiral auxiliary), polar aprotic solvents (e.g., DMF, THF).

    • Conditions : 25–100°C for 10–24 hours.

    • Product : Hydrocarbonylation product.

    • Mechanism : The chiral auxiliary facilitates stereoselective alkylation, introducing the hydrocinnamoyl group .

  • Hydrolysis

    • Reagents : Sodium hydroxide solution.

    • Conditions : 20–50°C for 10–20 hours.

    • Product : Mitiglinide (free acid form).

    • Mechanism : Hydrolysis of the alkylated intermediate to regenerate the carboxylic acid group .

  • Salt Formation (Calcium Salt)

    • Reagents : Calcium chloride.

    • Conditions : 20–45°C for 0.5–3 hours.

    • Product : Mitiglinide calcium dihydrate.

    • Mechanism : Reaction of the free acid with calcium chloride to form the calcium salt, stabilizing the compound and enhancing bioavailability .

Reaction Optimization: One-Pot Method

A streamlined one-pot process has been developed to simplify the alkylation and hydrolysis steps :

  • Advantages :

    • Eliminates intermediate isolation, reducing processing time and costs.

    • Improves product purity (>99.8%) and yield (>36%).

    • Maintains stereochemical integrity due to the chiral auxiliary.

Crystal Form Development

Patent CN103864669A describes a novel crystal form of Mitiglinide calcium with enhanced stability and bioavailability:

  • Preparation :

    • Melting Mitiglinide calcium with an organic solvent.

    • Removing the solvent to obtain the crystalline form.

  • Properties :

    • X-ray diffraction peaks : 2θ = 5.40° and 17.24°.

    • DSC analysis : No endothermic peak at 120°C, indicating thermal stability.

    • Bioavailability : 90.38% (vs. 58.50% for the dihydrate form) .

Crystal Form Bioavailability Stability
Novel Crystal (Form 04173)90.38%Stable under 40°C/75% RH
Dihydrate (Form 0301)58.50%Less stable

Hydrolysis and Stability Considerations

Mitiglinide undergoes hydrolysis in aqueous solutions , affecting solubility and bioavailability. The calcium salt form mitigates this by enhancing stability. The presence of calcium ions also reduces interactions with other compounds in solution, preserving its pharmacokinetic profile.

Pharmacological Implications of Chemical Reactions

The synthesis steps directly influence the drug’s efficacy:

  • ATP-sensitive K⁺ channel binding : The final calcium salt form ensures rapid insulin secretion by closing SUR1/Kir6.2 channels .

  • Bioavailability : The novel crystal form (Form 04173) enhances absorption, optimizing postprandial glycemic control .

Scientific Research Applications

Pharmacological Profile

Chemical Structure and Properties:

  • Chemical Formula: C38_{38}H52_{52}CaN2_2O8_8
  • CAS Number: 207844-01-7
  • Molecular Weight: 704.918 g/mol
  • Synonyms: Mitiglinide calcium dihydrate, KAD-1229

Mitiglinide is available in tablet form (5 mg or 10 mg), with a recommended dosage of 10 mg taken three times daily before meals .

Clinical Applications

  • Management of Type 2 Diabetes:
    • Mitiglinide is primarily indicated for individuals with type 2 diabetes who have not achieved adequate glycemic control through diet and exercise alone. It is particularly useful for controlling postprandial blood glucose levels due to its rapid onset of action .
  • Combination Therapy:
    • Research indicates that mitiglinide can be effectively combined with other antidiabetic agents such as insulin glargine and voglibose. Studies have shown that this combination can lead to improved glycemic control in patients inadequately controlled on monotherapy .
  • Postprandial Hyperglycemia:
    • Mitiglinide is effective in reducing postprandial hyperglycemia, a significant contributor to cardiovascular complications in diabetic patients. It has been shown to be beneficial in patients with renal impairment undergoing hemodialysis .

Pharmacokinetics

Mitiglinide exhibits rapid absorption and a short half-life, making it suitable for controlling blood sugar spikes after meals. The pharmacokinetic profile allows for flexible dosing around meal times, enhancing patient compliance .

Case Study 1: Efficacy in Combination Therapy

A study evaluated the long-term efficacy of mitiglinide combined with insulin glargine in patients transitioning from intensive insulin therapy. Results showed significant improvements in HbA1c levels over a 52-week period, highlighting mitiglinide's role in achieving stable glycemic control while minimizing hypoglycemic episodes .

Case Study 2: Impact on Postprandial Glucose Levels

In a clinical trial involving type 2 diabetic patients, mitiglinide was administered before meals. The results demonstrated a significant reduction in postprandial glucose levels compared to baseline measurements, confirming its effectiveness as a rapid-acting agent for managing spikes in blood sugar .

Table 1: Summary of Clinical Studies on Mitiglinide Calcium Hydrate

Study ReferencePopulationInterventionOutcome MeasureResults
Diabetic PatientsMitiglinide + Insulin GlargineHbA1c LevelsSignificant reduction over 52 weeks
Hemodialysis PatientsMitiglinide + VogliboseGlycemic ControlImproved postprandial glucose levels

Table 2: Pharmacokinetic Properties

ParameterValue
CmaxRapidly achieved
T1/2Short (approx. 1 hr)
BioavailabilityHigh

Mechanism of Action

Mitiglinide exerts its effects by closing the ATP-sensitive potassium channels in pancreatic beta-cells. This action leads to the depolarization of the cell membrane, which in turn triggers the opening of voltage-dependent calcium channels. The influx of calcium ions stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion .

Comparison with Similar Compounds

Mitiglinide calcium hydrate is compared below with other insulin secretagogues (glinides and sulfonylureas) and α-glucosidase inhibitors (Table 1).

Table 1: Pharmacological and Clinical Comparison of Mitiglinide with Similar Antidiabetic Agents

Parameter This compound Repaglinide Nateglinide Sulfonylureas (e.g., Glimepiride) Voglibose (α-GI)
Mechanism SUR1/Kir6.2 K(ATP) channel closure SUR1/Kir6.2 closure SUR1/Kir6.2 closure SUR1/Kir6.2 closure Intestinal α-glucosidase inhibition
Onset/Duration 10–20 min / 1–2 hours 15–30 min / 3–4 hours 10–20 min / 2–3 hours 30–60 min / 12–24 hours Delays carbohydrate absorption
Metabolism Hepatic (CYP2C8/3A4) Hepatic (CYP3A4) Hepatic (CYP2C9/3A4) Hepatic (CYP2C9) Not metabolized
Renal Adjustment Not required (safe in CKD) Required (↑ t½ in CKD) Limited data Avoid in severe CKD Not required
Hypoglycemia Risk Low Moderate Low High None
Combination Therapy Synergistic with α-GIs, DPP-4 inhibitors Often used alone or with metformin Limited evidence Combined with metformin/insulin Combined with glinides
Key Advantage Rapid, meal-time flexibility Longer duration Faster onset Cost-effective No hypoglycemia risk

Key Findings from Comparative Studies

Selectivity and Safety :
Mitiglinide exhibits higher selectivity for pancreatic SUR1/Kir6.2 channels (vs. cardiac SUR2A/Kir6.2) compared to sulfonylureas like glibenclamide, reducing off-target cardiovascular risks . In contrast, sulfonylureas carry warnings for hypoglycemia and weight gain due to prolonged β-cell stimulation .

Efficacy in Postprandial Hyperglycemia: Mitiglinide’s rapid action surpasses nateglinide in reducing postprandial glucose spikes (↓ 40–60 mg/dL vs. ↓ 30–50 mg/dL) . When combined with voglibose, mitiglinide further lowers glucose excursions by 25% compared to monotherapy, with fewer hypoglycemic events than glimepiride .

Renal Impairment :
Repaglinide requires dose adjustment in chronic kidney disease (CKD) due to a 4-fold increase in half-life, whereas mitiglinide maintains stable pharmacokinetics in CKD and hemodialysis patients .

Clinical Versatility: Mitiglinide is effective in elderly patients and those with erratic meal schedules due to its short duration . In contrast, sulfonylureas are less flexible, increasing hypoglycemia risk in non-adherent patients .

Biological Activity

Mitiglinide calcium hydrate is a potent insulin secretagogue primarily utilized in the management of type 2 diabetes mellitus. As a member of the meglitinide class, mitiglinide functions by stimulating insulin secretion from pancreatic beta-cells, thereby effectively controlling postprandial blood glucose levels. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, clinical efficacy, and relevant case studies.

Mitiglinide exerts its biological activity by targeting ATP-sensitive potassium (KATP) channels located in pancreatic beta-cells. The closure of these channels leads to membrane depolarization, resulting in increased intracellular calcium levels. This elevation in calcium concentration triggers the exocytosis of insulin granules, facilitating insulin release in response to meals .

The specific mechanism can be summarized as follows:

  • Binding to KATP Channels : Mitiglinide binds to the SUR1/Kir6.2 complex of KATP channels.
  • Membrane Depolarization : Closure of these channels causes depolarization.
  • Calcium Influx : Depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell.
  • Insulin Secretion : The increase in intracellular calcium stimulates insulin granule exocytosis.

Pharmacokinetics and Bioavailability

Mitiglinide is characterized by a rapid onset and short duration of action, making it particularly effective for controlling postprandial hyperglycemia. It is typically administered orally at doses of 5 mg or 10 mg just before meals .

Key Pharmacokinetic Parameters:

  • Absorption : Rapidly absorbed post-ingestion.
  • Half-life : Short half-life contributing to its fast-acting nature.
  • Metabolism : Primarily metabolized in the liver and kidneys, with glucuronide and hydroxyl metabolites being produced .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of mitiglinide in lowering postprandial blood glucose levels. A notable study compared mitiglinide with glimepiride and found that while both drugs effectively reduced blood glucose levels, mitiglinide resulted in lower glycemic variability and fewer hypoglycemic episodes due to its short duration of action .

Case Studies Overview

  • Study on Mitiglinide/Voglibose Combination :
    • Participants : 30 hospitalized patients.
    • Findings : The combination therapy showed a significant reduction in mean amplitude of glycemic excursions (MAGE) compared to glimepiride alone (47.6 ± 18.5 mg/dL vs. 100.6 ± 32 mg/dL) with comparable reactive hyperemia index (RHI) values .
  • Efficacy in Concomitant Administration :
    • A study evaluated the concomitant administration of mitiglinide and voglibose over 12 weeks.
    • Results indicated significant improvements in plasma levels of 1,5-anhydroglucitol (1,5-AG), HbA1c, and glycemic control parameters across both treatment groups .

Comparative Efficacy Table

ParameterMitiglinide/Voglibose GroupGlimepiride GroupP-value
Reactive Hyperemia Index (RHI)1.670 ± 0.3691.716 ± 0.492Not Significant
Mean Amplitude of Glycemic Excursions (MAGE)47.6 ± 18.5 mg/dL100.6 ± 32 mg/dL<0.001

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Mitiglinide calcium hydrate in pancreatic β-cells, and how can researchers validate its target specificity experimentally?

this compound acts as a highly selective antagonist of ATP-sensitive potassium (KATP) channels, specifically targeting the Kir6.2/SUR1 complex in pancreatic β-cells . To validate target specificity:

  • Use patch-clamp electrophysiology to measure KATP channel activity in β-cell lines (e.g., INS-1) or isolated islets. Compare responses with SUR2A/Kir6.2 (cardiac) or SUR2B/Kir6.1 (vascular smooth muscle) isoforms to confirm selectivity .
  • Perform radioligand binding assays with SUR1-transfected cells to quantify affinity for the pancreatic isoform .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

The reverse-phase HPLC method described in JP XVII monographs is the gold standard :

  • Column : Palmitamide propyl-silanized silica gel (5 µm, 4.6 mm × 15 cm).
  • Mobile phase : Water:acetonitrile:n-amyl alcohol (62:37:1) adjusted to pH 2.0 with phosphoric acid.
  • Detection : UV at 210 nm.
  • System suitability : Resolution ≥10 between Mitiglinide and internal standard (2-nitrophenol); RSD ≤1.0% for peak area .

Q. How does this compound’s pharmacokinetic profile influence experimental design in preclinical studies?

Mitiglinide exhibits rapid absorption (Tmax: ~15–30 min) and short half-life (~1.2 hr), necessitating:

  • Frequent dosing in animal models to mimic human postprandial glucose control .
  • Sampling intervals : Blood glucose measurements at 0, 15, 30, 60, and 120 min after oral administration in diabetic rodent models .

Q. What synthetic routes are reported for this compound, and how is its polymorphism addressed during formulation?

The synthesis involves enantioselective coupling of (2S)-2-benzyl-4-oxobutanoic acid with cis-hexahydroisoindole, followed by calcium salt formation .

  • Polymorphism : JP XVII notes crystal polymorphism; use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize batches .

Advanced Research Questions

Q. How can contradictory efficacy data from clinical trials (e.g., combination therapy vs. monotherapy) be resolved methodologically?

A 2015 Phase III trial reported non-inferiority of Mitiglinide + insulin glargine vs. voglibose + insulin . To reconcile discrepancies:

  • Conduct subgroup analyses stratified by baseline HbA1c, β-cell function, or genetic polymorphisms in KCNJ11 (Kir6.2).
  • Use mixed-meal tolerance tests to assess postprandial glucose variability in crossover studies .

Q. What experimental strategies validate the selectivity of this compound against non-pancreatic KATP isoforms?

  • Isoform-specific knockdown : Use siRNA targeting SUR1, SUR2A, or SUR2B in β-cells, cardiomyocytes, or vascular smooth muscle cells. Measure Mitiglinide’s inhibitory effects via fluorometric flux assays (e.g., thallium uptake) .
  • Cardiotoxicity screening : Assess action potential duration (APD) in Langendorff-perfused hearts to rule out SUR2A/Kir6.2 inhibition .

Q. How should researchers optimize HPLC parameters to resolve Mitiglinide degradation products during stability studies?

  • Forced degradation : Expose Mitiglinide to heat (60°C), acid/alkali hydrolysis, and UV light.
  • Gradient elution : Modify the mobile phase to acetonitrile:water (40:60 → 70:30) over 20 min to separate hydrolyzed byproducts (e.g., benzylamine derivatives) .

Q. What in vitro models best recapitulate Mitiglinide’s effects on insulin secretion under hyperglycemic conditions?

  • Perifused human islets : Measure dynamic insulin release at 16.7 mM glucose with Mitiglinide (1–10 µM).
  • Microfluidic systems : Simulate pulsatile glucose profiles (5 ↔ 15 mM) to evaluate drug timing effects .

Properties

CAS No.

207844-01-7

Molecular Formula

C38H52CaN2O8

Molecular Weight

704.9 g/mol

IUPAC Name

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1

InChI Key

QEVLNUAVAONTEW-UZYHXJQGSA-L

SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Key on ui other cas no.

207844-01-7

Synonyms

2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate
calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate
KAD 1229
KAD-1229
miti-glinide
mitiglinide
S21403

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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